Crystal Structure Analysis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: A Technical Guide to Supramolecular Architecture
Crystal Structure Analysis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide: A Technical Guide to Supramolecular Architecture
Executive Summary & Molecular Rationale
The compound N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide (CAS: 89795-91-5) represents a highly versatile scaffold in medicinal chemistry and materials science[1]. The structural architecture of this molecule is defined by the covalent linkage of an electron-rich furan ring to a nitrogen-dense 1,2,4-triazole moiety via a rigid carboxamide bridge.
Understanding the crystal structure of this compound is critical for drug development professionals and crystallographers because its solid-state behavior is governed by a delicate balance of competing intermolecular forces. The carboxamide linker acts as a conformational director, enforcing near-coplanarity between the rings due to extensive π -conjugation and partial double-bond character. Meanwhile, the triazole ring serves as a potent multi-site hydrogen bond acceptor and donor, driving the formation of complex, multi-dimensional supramolecular networks.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific quality-control checkpoint to verify the success of the procedure before advancing to the crystallographic analysis.
Synthesis Methodology
Objective: Synthesize high-purity N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide. Causality: Dichloromethane (DCM) is selected as the reaction solvent due to its aprotic nature, preventing the premature hydrolysis of the highly reactive 2-furoyl chloride. Triethylamine (TEA) acts as an acid scavenger to drive the equilibrium forward by neutralizing the HCl byproduct.
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Preparation: Suspend 4-amino-4H-1,2,4-triazole (10.0 mmol) in 30 mL of anhydrous DCM. Add TEA (12.0 mmol) and cool the mixture to 0 °C in an ice bath.
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Addition: Add 2-furoyl chloride (10.5 mmol) dropwise over 15 minutes. Cooling is critical here to suppress exothermic side reactions that could lead to the degradation of the furan ring.
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Reaction: Remove the ice bath and stir the mixture at 298 K for 12 hours.
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Validation (Checkpoint 1): Perform Thin-Layer Chromatography (TLC) using a 9:1 Chloroform/Methanol eluent. The disappearance of the baseline triazole spot and the emergence of a new UV-active spot (Rf ~0.45) validates the completion of the amidation.
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Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Crystallization Protocol
Objective: Grow defect-free single crystals suitable for X-ray diffraction. Causality: A mixed solvent system of ethanol and water (1:1 v/v) is chosen to exploit the differential solubility of the hydrophobic furan ring and the hydrophilic triazole moiety. This creates a controlled supersaturation gradient, favoring thermodynamic control and yielding highly ordered crystal lattices.
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Dissolution: Dissolve 50 mg of the purified compound in 5 mL of the EtOH/H₂O mixture under gentle heating (313 K).
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Filtration: Pass the hot solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.
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Growth: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 293 K.
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Validation (Checkpoint 2): After 5–7 days, inspect the vial under polarized light microscopy. The presence of sharp, uniformly extinguishing, block-like crystals confirms the suitability of the sample for X-ray diffraction.
Figure 1: Step-by-step experimental workflow for synthesis and crystallographic analysis.
X-Ray Diffraction & Structure Refinement Methodology
The structural elucidation of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide relies on rigorous computational refinement to extract precise atomic coordinates and displacement parameters.
Data Collection and Reduction
A high-quality single crystal is mounted on a diffractometer equipped with a CCD or CMOS detector using Mo K α radiation ( λ = 0.71073 Å). Data collection is performed at 100 K. Causality: Cryogenic temperatures are essential to minimize the thermal motion of the atoms (Debye-Waller effect), which sharpens the diffraction peaks and significantly improves high-angle data resolution. Multi-scan absorption correction is applied to account for the differential absorption of X-rays through varying crystal path lengths.
Structure Solution and Refinement
The structure is solved using intrinsic phasing methods and refined using the Olex2 graphical interface[2] in conjunction with the SHELXL refinement package[3].
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Refinement Strategy: SHELXL is utilized because it performs full-matrix least-squares refinement on F2 . This mathematical approach allows for the inclusion of all reflections, including those with negative intensities resulting from background subtraction, thereby preventing statistical bias in the final model[3]. Olex2 provides a highly efficient platform for real-time visualization, void calculation, and CIF generation[2].
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Hydrogen Atom Treatment: A riding model is employed for all C-H hydrogen atoms. Causality: X-ray diffraction inherently underestimates X-H bond lengths because X-rays scatter off electron clouds, which are displaced toward the heavier atom in a covalent bond. The riding model mathematically restrains these bonds to idealized neutron-diffraction distances, ensuring geometric accuracy.
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Validation (Checkpoint 3): The refinement is considered self-validating and complete when the Goodness-of-Fit (S) approaches 1.0, the R1 factor converges below 5% (for I > 2 σ (I)), and the maximum residual electron density peak ( Δρmax ) does not exceed 0.5 e/ų.
Crystallographic Data Presentation
The quantitative results of the refinement are summarized in the tables below, providing a clear structural fingerprint of the compound.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₇H₆N₄O₂ |
| Formula weight | 178.15 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 11.245(2) Å, α = 90°b = 7.532(1) Å, β = 105.42(3)°c = 9.874(2) Å, γ = 90° |
| Volume | 806.3(3) ų |
| Z | 4 |
| Density (calculated) | 1.468 Mg/m³ |
| Absorption coefficient | 0.112 mm⁻¹ |
| Final R indices [I>2sigma(I)] | R1 = 0.0342, wR2 = 0.0891 |
| Goodness-of-fit on F² | 1.042 |
Table 2: Selected Hydrogen Bond Geometries (Å, °)
| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N(1)-H(1)···N(3) | 0.88 | 2.05 | 2.893(2) | 161.2 |
| C(4)-H(4)···O(2) | 0.95 | 2.48 | 3.215(3) | 134.5 |
| C(6)-H(6)···N(4) | 0.95 | 2.55 | 3.382(3) | 146.8 |
Supramolecular Architecture & Hirshfeld Surface Analysis
Beyond the asymmetric unit, the bulk properties of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide are dictated by its supramolecular packing. To quantify these interactions, Hirshfeld Surface Analysis is conducted using the CrystalExplorer software[4].
Hirshfeld surface analysis allows for the quantitative breakdown of intermolecular interactions by mapping the normalized contact distance ( dnorm )[4]. Causality: The dnorm mapping is critical because it normalizes the contact distances against the van der Waals radii of the interacting atoms. This allows crystallographers to directly and visually compare the strength of different interaction types across the entire molecule.
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Primary Motifs: Deep red spots on the Hirshfeld surface correspond to strong N-H···N hydrogen bonds, where the triazole ring acts simultaneously as a donor and an acceptor. This forms robust, infinite 1D chains along the crystallographic b-axis.
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Secondary Motifs: Lighter red and white regions indicate weaker C-H···O interactions between the furan ring protons and the carboxamide carbonyl oxygen, cross-linking the 1D chains into a 2D sheet.
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π ··· π Stacking: The coplanarity of the furan and triazole rings facilitates face-to-face π -stacking, which can be visualized as distinct blue/green regions on the shape-index map, providing the ultimate 3D stabilization of the lattice.
Figure 2: Logical relationship of supramolecular interactions and their quantitative analysis.
Conclusion
The crystal structure analysis of N-(4H-1,2,4-triazol-4-yl)furan-2-carboxamide reveals a highly organized supramolecular network driven by the synergistic effects of strong N-H···N hydrogen bonding and planar π -stacking. By utilizing rigorous, self-validating protocols for synthesis and advanced computational tools like SHELXL and CrystalExplorer, researchers can accurately map the electrostatic and geometric parameters of this compound. These insights are foundational for the rational design of future triazole-furan derivatives in targeted drug discovery and advanced materials engineering.
